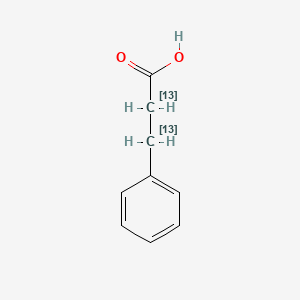

Hydrocinnamic acid-2,3-13C2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-phenyl(2,3-13C2)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIIGOLPHOKFCH-AKZCFXPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13CH2][13CH2]C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583895 | |

| Record name | 3-Phenyl(2,3-~13~C_2_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286367-71-3 | |

| Record name | 3-Phenyl(2,3-~13~C_2_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Harnessing Carbon-13 Labeling to Illuminate Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Carbon-13 (¹³C) isotopic labeling, a powerful and indispensable technique for quantitatively analyzing metabolic pathways. By tracing the journey of ¹³C atoms through cellular networks, researchers can gain unprecedented insights into the metabolic reprogramming that underlies various diseases and the mechanism of action of therapeutic agents.

Core Principles of Carbon-13 Isotope Tracing

Carbon-13 is a naturally occurring, stable (non-radioactive) isotope of carbon.[1] While most carbon is Carbon-12 (¹²C), approximately 1.1% is ¹³C, distinguished by an extra neutron.[1] This slight increase in mass is the key to its utility. In a ¹³C tracing experiment, a biological system is supplied with a substrate, such as glucose or an amino acid, where one or more ¹²C atoms have been replaced with ¹³C atoms.[2][3]

As cells metabolize this "heavy" substrate, the ¹³C atoms are incorporated into a variety of downstream metabolites.[2] Analytical instruments like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can detect the mass difference, allowing researchers to track the fate of the labeled carbon atoms.[1][2] The resulting pattern of ¹³C enrichment in different metabolites, known as the mass isotopologue distribution (MID), provides a quantitative snapshot of the activity of various metabolic pathways.[2][4] This technique, often called Metabolic Flux Analysis (MFA), is the gold standard for quantifying the rates (fluxes) of intracellular reactions.[2][4][5]

The Experimental Workflow: From Design to Data

A typical ¹³C labeling experiment follows a structured workflow to ensure high-quality, interpretable data. The process involves careful experimental design, precise execution of the labeling experiment, and sophisticated data analysis.

Caption: General workflow of a ¹³C Metabolic Flux Analysis (MFA) experiment.

Detailed Experimental Protocol: In Vitro ¹³C Labeling

Rigorous experimental procedures are critical for obtaining reliable data. This section outlines a key protocol for a steady-state ¹³C labeling experiment in cultured mammalian cells.

Objective: To determine the relative contribution of glucose to central carbon metabolism in response to a drug treatment.

Materials:

-

Cell culture medium (e.g., DMEM) lacking glucose.

-

[U-¹³C₆]-Glucose (uniformly labeled glucose).

-

Dialyzed Fetal Bovine Serum (FBS).

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

80% Methanol (B129727) in water (v/v), cooled to -80°C.

-

Cell scrapers.

-

Microcentrifuge tubes.

Methodology:

-

Cell Seeding: Plate cells at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in standard complete medium.

-

Preparation of Labeling Medium: Prepare the experimental medium by supplementing glucose-free DMEM with 10% dialyzed FBS and the desired concentration of [U-¹³C₆]-Glucose (e.g., 10 mM). Warm the medium to 37°C.

-

Initiation of Labeling: Aspirate the standard medium from the cells. Wash the cell monolayer once with sterile PBS. Immediately add the pre-warmed ¹³C-labeling medium.[4]

-

Drug Treatment: Add the drug of interest or vehicle control to the respective wells at the desired final concentration.

-

Incubation: Incubate the cells for a period sufficient to reach isotopic steady state.[4] This duration depends on the cell type and pathways of interest but is often between 8 to 24 hours. For glycolytic intermediates, steady state is reached in minutes, while TCA cycle intermediates may take several hours.[6]

-

Metabolism Quenching & Metabolite Extraction: This step is critical to halt all enzymatic activity instantly.[2]

-

Place the culture plate on ice and aspirate the labeling medium.

-

Quickly wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of -80°C 80% methanol to each well (e.g., 1 mL for a 6-well plate).

-

Place the plate at -80°C for 15 minutes to precipitate proteins.[4]

-

-

Cell Harvesting: Using a cell scraper, scrape the cells in the cold methanol solution.[4] Transfer the entire cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[4]

-

Sample Processing: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[7]

-

Analysis: Transfer the supernatant, which contains the extracted metabolites, to a new tube for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Tracing Carbon Flow: Glycolysis and the TCA Cycle

One of the most common applications of ¹³C labeling is to trace the metabolism of glucose through central carbon pathways. When cells are fed [U-¹³C₆]-Glucose, all six carbon atoms in the glucose molecule are ¹³C. This allows for clear tracking as it is broken down.

Caption: Tracing [U-¹³C₆]-Glucose through central carbon metabolism.

As shown, a fully labeled M+6 glucose molecule is converted to two M+3 pyruvate molecules. Pyruvate can then enter the Tricarboxylic Acid (TCA) cycle in two main ways:

-

Oxidative Decarboxylation: The pyruvate dehydrogenase (PDH) complex converts M+3 pyruvate into M+2 acetyl-CoA, releasing one molecule of ¹³CO₂. This M+2 acetyl-CoA combines with oxaloacetate to form citrate.

-

Anaplerosis: Pyruvate carboxylase can convert M+3 pyruvate directly into M+3 oxaloacetate or malate, replenishing TCA cycle intermediates.[6] Observing M+3 labeled TCA intermediates is a key indicator of this anaplerotic flux.[6]

Applications in Drug Development

¹³C metabolic labeling is a powerful tool in the pharmaceutical industry for target validation, mechanism of action studies, and identifying biomarkers.[3]

-

Target Engagement & Mechanism of Action: By treating cells with a drug that targets a specific metabolic enzyme, researchers can use ¹³C tracers to confirm that the drug is engaging its target and to understand the downstream metabolic consequences.[4] For example, if a drug inhibits the enzyme pyruvate kinase, a buildup of ¹³C-labeled glycolytic intermediates upstream of pyruvate and a decrease in ¹³C-labeled TCA cycle intermediates would be expected.

-

Identifying Metabolic Liabilities: Cancer cells often rewire their metabolism to support rapid growth.[4] ¹³C-MFA can identify these unique metabolic pathways, which can then be targeted for therapeutic intervention.

-

Understanding Drug Resistance: Metabolic reprogramming is a common mechanism of drug resistance. Tracing experiments can reveal how cells adapt their metabolism to overcome the effects of a drug, providing opportunities to design combination therapies.

Caption: Using ¹³C labeling to confirm a drug's mechanism of action.

Quantitative Data Presentation

The output from ¹³C tracing experiments is quantitative and information-rich.[4] Data is often presented as fractional contribution, which shows the percentage of a metabolite pool that is derived from the ¹³C tracer, or as absolute metabolic fluxes. Below is a representative table summarizing data from a hypothetical experiment investigating the effect of a drug on central carbon metabolism.

| Metabolite | Isotopologue | Fractional Enrichment (Control) | Fractional Enrichment (Drug Treated) | Fold Change (Drug/Control) |

| Glycolysis | ||||

| Pyruvate | M+3 | 85.2% ± 4.1% | 83.9% ± 5.2% | 0.98 |

| Lactate (B86563) | M+3 | 90.5% ± 3.7% | 65.1% ± 6.3% | 0.72 |

| TCA Cycle | ||||

| Citrate | M+2 | 75.6% ± 5.5% | 35.8% ± 4.9% | 0.47 |

| α-Ketoglutarate | M+2 | 72.1% ± 6.0% | 33.7% ± 5.1% | 0.47 |

| Malate | M+2 | 70.8% ± 5.8% | 31.5% ± 4.5% | 0.44 |

| Malate | M+3 | 5.3% ± 1.2% | 15.9% ± 2.1% | 3.00 |

Table Interpretation: In this example, the drug treatment significantly reduces the contribution of glucose-derived carbon (M+2 isotopologues) to the TCA cycle, suggesting inhibition of pyruvate dehydrogenase. Concurrently, there is a significant decrease in lactate production and a 3-fold increase in M+3 malate, indicating a potential shift towards anaplerotic pathways to maintain the TCA cycle.

References

- 1. moravek.com [moravek.com]

- 2. benchchem.com [benchchem.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

The Elusive Presence of Hydrocinnamic Acid in the Plant Kingdom: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocinnamic acid (HCA), also known as 3-phenylpropanoic acid, is a phenylpropanoid that serves as a structural backbone for a wide array of secondary metabolites in plants. While its hydroxylated derivatives, the hydroxycinnamic acids (HCAs) such as p-coumaric, caffeic, ferulic, and sinapic acids, are ubiquitous and abundant in the plant kingdom, the natural occurrence of hydrocinnamic acid in its non-hydroxylated form is notably less documented.[1][2][3] This guide provides a comprehensive overview of the current understanding of hydrocinnamic acid's natural abundance in plants, its biosynthetic pathways, and the analytical methodologies for its quantification. Given the scarcity of direct quantitative data for hydrocinnamic acid, this guide also incorporates information on its more prevalent hydroxylated counterparts to provide a broader context of phenylpropanoid metabolism.

Natural Abundance of Hydrocinnamic Acid and its Derivatives

Direct quantitative data for hydrocinnamic acid in fresh plant tissues is limited in the scientific literature. Its presence has been detected in some plant-derived foods and beverages, such as beer, but often without specific quantification.[2] The FooDB database notes its detection in garden tomatoes, winter savory, naranjillas, rowanberries, and European cranberries, although concentrations are not specified.[2] This suggests that hydrocinnamic acid is likely a minor component of the phenylpropanoid profile in most plants.

In contrast, hydroxycinnamic acid derivatives are found in high concentrations across a vast range of fruits, vegetables, and cereals.[2] These compounds are often esterified with quinic acid (forming chlorogenic acids) or glucose.[3][4] The concentration of these derivatives can vary significantly depending on the plant species, cultivar, tissue, and developmental stage.

Below is a summary of quantitative data for major hydroxycinnamic acid derivatives found in various plants, which may serve as a reference for the expected low abundance of hydrocinnamic acid.

| Plant | Plant Part | Predominant Hydroxycinnamic Acid Derivative | Concentration Range | Reference(s) |

| Coffee (Coffea sp.) | Green Beans | Chlorogenic acid (5-O-caffeoylquinic acid) | High, but variable | [4] |

| Apple (Malus domestica) | Fruit | Chlorogenic acid | Up to 87% of total HCAs | [2] |

| Blueberry (Vaccinium sp.) | Fruit | p-coumaric acid | 0.40 - 15.78 mg/g fresh weight | [2] |

| Blueberry (Vaccinium sp.) | Fruit | Caffeic acid | 1.38 - 6.32 mg/g fresh weight | [2] |

| Blackberry (Rubus sp.) | Fruit | Ferulic acid | 2.99 - 16.97 mg/g fresh weight | [2] |

| Cranberry (Vaccinium macrocarpon) | Fruit | p-coumaric acid | ~0.25 g/kg fresh weight | [2] |

| Cranberry (Vaccinium macrocarpon) | Fruit | Sinapic acid | ~0.21 g/kg fresh weight | [2] |

| Artichoke (Cynara scolymus) | Head | Chlorogenic acid | 37.8 - 734.7 mg/kg dry weight | [2] |

| Spinach (Spinacia oleracea) | Leaves | Ferulic acid | 18.0 - 41.4 mg/kg dry weight | [2] |

| Garlic (Allium sativum) | Bulb | Caffeic acid | 1.7 - 28.3 mg/kg dry weight | [2] |

| Aster novi-belgii | Aerial Parts | Chlorogenic acid | 15069.21 ± 0.34 µg/g | [5] |

| Aster novi-belgii | Aerial Parts | Sinapic acid | 949.95 ± 0.22 µg/g | [5] |

| Lavandula angustifolia | Flowers | Total Hydroxycinnamic Acid Derivatives | 2.65% of dried plant material | [6] |

| Lamiaceae species | Leaves, Flowers, Aerial Parts | Total Hydroxycinnamic Acid Derivatives | 1.95% to 11.03% | [7] |

Biosynthesis of Phenylpropanoids

The biosynthesis of hydrocinnamic acid and its derivatives originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. The core phenylpropanoid pathway then converts L-phenylalanine into various cinnamic acid derivatives.

The formation of hydrocinnamic acid itself is not a mainline of the central phenylpropanoid pathway but is thought to occur via the reduction of the double bond of cinnamic acid. This reduction is not well-characterized in plants but is a known microbial transformation.[4] Therefore, the presence of hydrocinnamic acid in plant-derived materials may be, in part, a result of microbial activity during decomposition or fermentation.

Below is a diagram illustrating the general phenylpropanoid pathway leading to hydroxycinnamic acids and a putative route to hydrocinnamic acid.

Experimental Protocols

The quantification of hydrocinnamic acid and its derivatives in plant matrices typically involves extraction followed by chromatographic analysis.

Extraction of Phenylpropanoids

This protocol provides a general method for the extraction of free and esterified phenolic acids.

Materials:

-

Plant tissue (fresh, frozen, or freeze-dried)

-

80% (v/v) Methanol (B129727)

-

2 M Sodium hydroxide (B78521) (NaOH)

-

6 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate

-

Centrifuge

-

Rotary evaporator

-

Vortex mixer

Procedure:

-

Homogenization: Homogenize 1-2 g of finely ground plant tissue with 20 mL of 80% methanol.

-

Extraction of Free Phenolics:

-

Vortex the mixture for 15 minutes at room temperature.

-

Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction twice more and pool the supernatants.

-

Evaporate the methanol from the combined supernatant under reduced pressure using a rotary evaporator.

-

Adjust the pH of the remaining aqueous solution to 2 with 6 M HCl.

-

Extract the free phenolic acids three times with an equal volume of diethyl ether or ethyl acetate.

-

Pool the organic fractions and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness and redissolve the residue in a known volume of methanol for analysis.[8]

-

-

Extraction of Esterified Phenolics (Alkaline Hydrolysis):

-

Take the solid residue from the methanol extraction.

-

Add 20 mL of 2 M NaOH and incubate at room temperature for 4 hours with constant stirring under a nitrogen atmosphere to release ester-bound acids.

-

Acidify the mixture to pH 2 with 6 M HCl.

-

Extract the liberated phenolic acids three times with an equal volume of diethyl ether or ethyl acetate.

-

Pool the organic fractions, dry over anhydrous sodium sulfate, and evaporate to dryness.

-

Redissolve the residue in a known volume of methanol for analysis.[8]

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD) or UV detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid or acetic acid in water.

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient Elution: A typical gradient could be:

-

0-5 min: 10% B

-

5-30 min: 10-50% B

-

30-40 min: 50-80% B

-

40-45 min: 80-10% B

-

45-50 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: Hydrocinnamic acid can be detected at approximately 210-220 nm. For simultaneous analysis of hydroxycinnamic acids, monitoring at 280 nm and 320 nm is also recommended.

Quantification:

-

Prepare a series of standard solutions of hydrocinnamic acid of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of hydrocinnamic acid in the plant extracts by comparing their peak areas to the calibration curve.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

For more volatile compounds or for enhanced sensitivity and specificity, GC-MS can be employed. This requires derivatization of the carboxylic acid group.

Derivatization (Silylation):

-

Evaporate the extracted sample to complete dryness under a stream of nitrogen.

-

Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Heat the mixture at 60-70 °C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) esters.[9]

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C).

-

Injector: Split/splitless injector.

-

MS Detector: Operate in full scan mode to identify compounds and in selected ion monitoring (SIM) mode for quantification for higher sensitivity.

Workflow and Signaling Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]

- 3. Occurrence and content of hydroxycinnamic and hydroxybenzoic acid compounds in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic Determinants of Hydroxycinnamic Acid Metabolism in Heterofermentative Lactobacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. public.pensoft.net [public.pensoft.net]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

GC-MS Method for Detecting Hydrocinnamic Acid and its Metabolites in Human Urine

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrocinnamic acid, also known as 3-phenylpropionic acid, is a phenolic compound present in various foods and is also produced by gut microbial metabolism of dietary polyphenols. Its presence and the profile of its metabolites in biological fluids like urine can provide insights into dietary intake, gut microbiome activity, and potentially serve as biomarkers for certain metabolic conditions. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the separation, identification, and quantification of small molecules, including organic acids and their metabolites. This application note provides a detailed protocol for the detection of hydrocinnamic acid and its major metabolites, 3-(3-hydroxyphenyl)propionic acid and 3-(4-hydroxyphenyl)propionic acid, in human urine using GC-MS following extraction and derivatization.

Metabolic Pathway of Hydrocinnamic Acid

Hydrocinnamic acid is metabolized in the human body, primarily through pathways involving gut microbiota and subsequent hepatic modifications. The initial metabolism often involves hydroxylation of the phenyl ring, leading to the formation of hydroxylated derivatives. These metabolites can then undergo further conjugation reactions in the liver, such as glucuronidation or sulfation, before being excreted in the urine. The diagram below illustrates a simplified metabolic pathway.

Caption: Simplified metabolic pathway of hydrocinnamic acid.

Experimental Protocol

This protocol outlines the steps for sample preparation, derivatization, and GC-MS analysis of hydrocinnamic acid and its metabolites from human urine.

Materials and Reagents

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Sodium sulfate (B86663) (anhydrous)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal Standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)

-

Ultrapure water

-

Urine samples

Sample Preparation and Extraction

The following workflow outlines the sample preparation process.

Caption: Experimental workflow for GC-MS analysis.

-

Acid Hydrolysis: To a 1 mL urine sample in a screw-cap glass tube, add an appropriate amount of internal standard. Add 0.5 mL of 6 M HCl. Cap the tube tightly and heat at 90-100°C for 1 hour to deconjugate metabolites.

-

Liquid-Liquid Extraction: Cool the sample to room temperature. Add 2 mL of ethyl acetate and vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Drying: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. Repeat the extraction process twice more and combine the organic layers. Dry the pooled organic extract over anhydrous sodium sulfate.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

Derivatization

To increase the volatility of the acidic analytes for GC analysis, a silylation step is necessary.[1]

-

To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[2]

-

Cap the vial tightly and heat at 70°C for 30 minutes.[2]

-

Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of silylated organic acids. These may need to be optimized for your specific instrument.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL (splitless mode) |

| Injector Temperature | 280°C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature 70°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Scan Range | m/z 50-650 |

Data Presentation

The identification of hydrocinnamic acid and its metabolites is based on their retention times and mass spectra. The following table summarizes the expected quantitative data for the trimethylsilyl (B98337) (TMS) derivatives. Retention times are relative and will vary depending on the specific chromatographic conditions.

| Compound | Retention Time (min) | Molecular Ion (M+) [m/z] | Characteristic Fragment Ions [m/z] |

| Hydrocinnamic acid-TMS | ~10-12 | 222 | 179, 117, 91, 73 |

| 3-(3-Hydroxyphenyl)propionic acid-2TMS | ~12-14 | 310 | 267, 193, 179, 73 |

| 3-(4-Hydroxyphenyl)propionic acid-2TMS | ~12-14 | 310 | 207, 179, 73 |

Note: The fragmentation of TMS derivatives often results in a low abundance or absence of the molecular ion peak.

Conclusion

This application note provides a comprehensive and detailed GC-MS method for the detection of hydrocinnamic acid and its key metabolites in human urine. The described protocol, including sample preparation, derivatization, and instrument parameters, offers a reliable approach for researchers in various fields, including metabolomics, nutrition, and drug development, to investigate the role of these compounds in health and disease. The provided quantitative data and diagrams serve as a valuable resource for method development and data interpretation.

References

Troubleshooting & Optimization

Troubleshooting low signal intensity for Hydrocinnamic acid-2,3-13C2

Welcome to the technical support center for Hydrocinnamic acid-2,3-13C2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during its use as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a stable isotope-labeled version of hydrocinnamic acid, where two carbon atoms at positions 2 and 3 have been replaced with the heavy isotope, 13C.[1] It is primarily used as an internal standard in quantitative analyses by NMR, gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The use of a stable isotope-labeled internal standard is a robust method to correct for variability during sample preparation and analysis, such as matrix effects and ionization efficiency differences.[4][5][6]

Q2: What are the advantages of using a 13C-labeled internal standard over a deuterated (2H) one?

A2: While deuterium (B1214612) labeling is common, 13C-labeled standards are often preferred for quantitative LC-MS analysis.[7] This is because 13C labeling results in a smaller relative mass difference compared to deuterium labeling, which can sometimes cause a chromatographic shift between the analyte and the internal standard.[8] Additionally, 13C labels are generally more stable and less prone to back-exchange than deuterium labels.[9]

Q3: Under what conditions should I store this compound?

A3: For long-term stability, it is recommended to store this compound as a solid at -20°C. For short-term use, a stock solution can be prepared and stored at 2-8°C. Always refer to the manufacturer's specific storage guidelines.[9] Improper storage can lead to degradation of the compound.[9]

Troubleshooting Guide: Low Signal Intensity in Mass Spectrometry

Low signal intensity is a frequent challenge in mass spectrometry experiments. The following guide provides a systematic approach to diagnosing and resolving this issue when using this compound as an internal standard.

Issue 1: Weak or No Signal for the Internal Standard

If you are observing a weak or absent signal for this compound, consider the following potential causes and troubleshooting steps.

Potential Causes & Solutions

| Potential Cause | Troubleshooting Question | Recommended Action |

| Sample Preparation | Was the internal standard added at the appropriate concentration? | Verify calculations and ensure pipettes are properly calibrated. Prepare fresh working solutions and avoid repeated freeze-thaw cycles.[9] |

| Ionization Inefficiency | Are the ion source parameters optimized for hydrocinnamic acid? | Infuse a standard solution of this compound to optimize ion source parameters such as capillary voltage, gas flows, and temperatures.[10][11] Electrospray ionization (ESI) in negative ion mode is often suitable for carboxylic acids. |

| Instrument Contamination | Is the mass spectrometer clean and properly maintained? | Check for and clean any contamination in the ion source, transfer optics, and mass analyzer.[12] Perform regular tuning and calibration of the instrument.[11] |

| Incorrect Mass Transition | Are you monitoring the correct precursor and product ions? | For tandem MS, ensure the correct precursor ion for this compound (m/z 151.06 for [M-H]⁻) and an appropriate product ion are selected. Decarboxylation is a major fragmentation pathway for deprotonated hydrocinnamic acid.[13] |

Troubleshooting Workflow: Weak Internal Standard Signal

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. foodriskmanagement.com [foodriskmanagement.com]

- 5. researchgate.net [researchgate.net]

- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. gmi-inc.com [gmi-inc.com]

- 12. zefsci.com [zefsci.com]

- 13. Rearrangements leading to fragmentations of hydrocinnamate and analogous nitrogen-containing anions upon collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Avoiding Isotopic Interference in Mass Spectrometry

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals navigate the complexities of isotopic interference in mass spectrometry. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in mass spectrometry?

Isotopic interference occurs when ions of different elemental or molecular compositions have the same nominal mass-to-charge ratio (m/z), causing their signals to overlap in the mass spectrum.[1][2] This overlap can lead to inaccurate identification and quantification of the analyte of interest.[1]

Q2: What are the common types of isotopic interference?

There are three main types of spectral interferences in mass spectrometry:

-

Isobaric Interference: This arises when isotopes of different elements possess the same mass number. A classic example is the interference between Iron-58 (⁵⁸Fe) and Nickel-58 (⁵⁸Ni), as both appear at the same m/z value.[1][3][4]

-

Polyatomic (or Molecular) Interference: This type of interference is caused by the formation of molecular ions in the ion source or plasma that have the same nominal mass as the target analyte ion.[1][3] For instance, in inductively coupled plasma mass spectrometry (ICP-MS), Argon-Chloride (⁴⁰Ar³⁵Cl⁺) can interfere with the detection of Arsenic-75 (⁷⁵As⁺).[1][3]

-

Doubly-Charged Ion Interference: Some elements can form doubly-charged ions (M²⁺), which will appear in the mass spectrum at half their actual mass (m/2). For example, ¹³⁶Ba²⁺ can interfere with the analysis of ⁶⁸Zn⁺.[1]

Q3: How can I identify potential isotopic interferences in my experiment?

Identifying potential interferences involves a combination of predictive analysis and experimental verification:

-

Consult Isotope Tables: Reviewing tables of natural isotopic abundances can help identify potential isobaric interferences for your analyte.[2]

-

Analyze Sample Matrix: The composition of your sample matrix, including solvents and any acids used, should be carefully considered.[2] High concentrations of elements like chlorine, sulfur, or argon can lead to the formation of problematic polyatomic ions.[2][5]

-

Run a Matrix Blank: Analyzing a blank sample that contains the matrix but not the analyte can help identify background signals that may overlap with your analyte's m/z.[2]

-

Utilize High-Resolution Mass Spectrometry (HR-MS): If available, HR-MS can often resolve ions that have the same nominal mass but different exact masses, thereby confirming the presence of an interference.[6]

Troubleshooting Guides

Issue 1: My analyte signal is artificially high, suggesting potential isobaric interference.

This is a common problem where the signal from an interfering isobar inflates the signal of the target analyte.

Troubleshooting Workflow: Isobaric Interference

Caption: Decision tree for addressing suspected isobaric interference.

Solutions:

-

Analyte Isotope Selection: The most straightforward approach is to select an alternative isotope of the analyte that is known to be free from isobaric overlap.[1] Most elements have at least one isotope that does not have an isobaric interference.[1]

-

High-Resolution Mass Spectrometry (HR-MS): If another isotope is not available or also suffers from interference, HR-MS can be employed. These instruments have the capability to resolve ions with very small mass differences, effectively separating the analyte signal from the isobaric interference.[6]

-

Mathematical Correction: When an interference-free isotope is not available and HR-MS is not an option, a mathematical correction can be applied. This method involves measuring a different, interference-free isotope of the interfering element and using the known natural isotopic abundance ratio to calculate and subtract the contribution of the interference from the analyte's signal.[3][7]

Experimental Protocol: Mathematical Correction for Isobaric Interference

This protocol details the steps for correcting the interference of Tin-114 (¹¹⁴Sn⁺) on Cadmium-114 (¹¹⁴Cd⁺).[3][7]

Objective: To accurately quantify ¹¹⁴Cd⁺ in the presence of ¹¹⁴Sn⁺.

Methodology:

-

Identify Interfering and Monitoring Isotopes:

-

Analyte Isotope: ¹¹⁴Cd⁺

-

Interfering Isotope: ¹¹⁴Sn⁺

-

Interference-Free Monitoring Isotope: ¹¹⁸Sn⁺ (Tin has ten isotopes, making it likely to find one free of spectral interference).[7]

-

-

Acquire Mass Spectra:

-

Analyze your samples using a mass spectrometer capable of measuring the signal intensities at m/z 114 and m/z 118.

-

-

Measure Signal Intensities:

-

Measure the total signal intensity at m/z 114, which is the sum of the signals from ¹¹⁴Cd⁺ and ¹¹⁴Sn⁺.

-

Measure the signal intensity of the interference-free tin isotope at m/z 118 (¹¹⁸Sn⁺).[1]

-

-

Calculate the Corrected Analyte Signal:

-

Use the following equation to calculate the true signal for ¹¹⁴Cd⁺: Corrected ¹¹⁴Cd⁺ Signal = (Total Signal at m/z 114) - (Signal at m/z 118) * (Natural Abundance Ratio of ¹¹⁴Sn / ¹¹⁸Sn)[7]

-

Quantitative Data for Correction:

| Isotope | Natural Abundance (%) |

| ¹¹⁴Sn | 0.66 |

| ¹¹⁸Sn | 24.22 |

| Ratio (¹¹⁴Sn / ¹¹⁸Sn) | 0.02725 |

Note: Natural abundance values can vary slightly. Use certified values for the most accurate corrections.

Issue 2: I am observing unexpected peaks in my mass spectrum that could be polyatomic interferences, particularly in ICP-MS.

Polyatomic interferences are common in ICP-MS due to the combination of atoms from the argon plasma, sample matrix, and solvents.[3]

Logical Workflow: Mitigating Polyatomic Interference

Caption: Workflow for identifying and mitigating polyatomic interferences.

Solutions:

-

Sample Preparation: Removing the matrix component that is forming the polyatomic ions before analysis can be a very effective strategy.[2]

-

Instrumental Approaches (Chemical Resolution):

-

Collision/Reaction Cells (CRC): Many modern ICP-MS instruments are equipped with a collision/reaction cell.[8] A collision gas (like helium) can be introduced to reduce the kinetic energy of larger polyatomic ions, allowing them to be filtered out.[2] Alternatively, a reaction gas (like oxygen or ammonia) can be used to react with either the analyte or the interfering ions, shifting one of them to a different mass.[9]

-

Optimizing Plasma Conditions: Adjusting plasma parameters, such as using "cool plasma" conditions, can reduce the formation of certain interfering species derived from argon.[7]

-

-

High-Resolution Mass Spectrometry (HR-MS): HR-MS can distinguish between the analyte and the interfering polyatomic ion based on their exact mass difference.

Table of Common Polyatomic Interferences in ICP-MS:

| Analyte Isotope | m/z | Interfering Polyatomic Ion | Source of Interference |

| ⁵¹V⁺ | 51 | ³⁵Cl¹⁶O⁺ | Chlorine-containing matrix |

| ⁵²Cr⁺ | 52 | ⁴⁰Ar¹²C⁺ | Argon plasma, Carbon from sample |

| ⁶³Cu⁺ | 63 | ⁴⁰Ar²³Na⁺ | Argon plasma, Sodium from matrix |

| ⁷⁵As⁺ | 75 | ⁴⁰Ar³⁵Cl⁺ | Argon plasma, Chlorine from matrix |

| ⁷⁸Se⁺ | 78 | ⁴⁰Ar³⁸Ar⁺ | Argon plasma |

Issue 3: My calibration curve is non-linear, especially at low concentrations, when using a stable isotope-labeled internal standard (SIL-IS).

This can occur due to "cross-talk" where the signal from the naturally occurring isotopes of the analyte contributes to the signal of the SIL-IS, or vice-versa.[10] This is more pronounced for higher molecular weight compounds or those containing elements with abundant isotopes like chlorine or bromine.[10]

Solutions:

-

Increase Mass Difference: If possible, use an internal standard with a higher degree of isotopic labeling to create a larger mass difference between the analyte and the standard. A mass difference of at least 3-4 Da is often recommended to minimize overlap from natural isotopic abundance.[11]

-

Use a Higher Purity Internal Standard: The synthesis of deuterated standards is often incomplete, resulting in the presence of unlabeled or lesser-labeled species within the standard.[11] Using a SIL-IS with higher isotopic purity can reduce its contribution to the analyte signal.

-

Accurate Calculation and Correction: A methodology for accurately calculating the isotopic interferences between an analyte and its SIL-IS has been developed.[12] This can guide the selection of labeling schemes and the application of correction factors.[12]

-

Non-Linear Calibration: In cases where interference is unavoidable, a non-linear calibration function that accounts for the mutual contribution of analyte and internal standard signals can provide more accurate quantification.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. youtube.com [youtube.com]

- 5. Strategies to overcome spectral interference in ICP-MS detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 6. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isobaric Interferences, Ways to Compensate for Spectral Interferences [ebrary.net]

- 8. Eliminating Matrix Interference in ICP-MS: Proven Methods [eureka.patsnap.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Hydrocinnamic acid-2,3-13C2

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Hydrocinnamic acid-2,3-13C2 in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: For optimal stability, it is recommended to store stock solutions of this compound at low temperatures. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles, which can accelerate degradation. For a deuterated analog, which is expected to have similar stability, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[1] Unlabeled hydrocinnamic acid solutions are reported to be stable for up to 2 years at -80°C and 1 year at -20°C.[2]

Q2: What signs of degradation should I look for in my this compound solution?

A2: Visual signs of degradation can include discoloration (yellowing), precipitation, or the appearance of particulate matter in the solution. However, degradation can occur without any visible changes. Therefore, it is crucial to monitor the purity of the solution chromatographically, for instance, by using High-Performance Liquid Chromatography (HPLC), especially for older solutions or those that have been stored under suboptimal conditions.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: While specific data for this compound is limited, studies on the related compound, cinnamic acid, show that its photodegradation is pH-dependent.[3] Generally, carboxylic acids can be more susceptible to degradation in alkaline conditions. For hydroxycinnamic acids, lower chemical stability has been observed in alkaline media.[4] It is therefore recommended to prepare aqueous solutions in neutral or slightly acidic buffers and to assess the stability at the specific pH of your experiment.

Q4: Is this compound sensitive to light?

A4: Yes, compounds with aromatic rings and carboxylic acid groups, like hydrocinnamic acid, can be susceptible to photodegradation. Studies on cinnamic acid have shown that it undergoes photodegradation upon exposure to UVB irradiation.[3] Therefore, it is best practice to protect solutions of this compound from light by storing them in amber vials or by wrapping the container in aluminum foil, especially during long-term storage or when used in light-sensitive assays.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Action |

| Unexpected experimental results or poor reproducibility. | Degradation of the this compound stock solution. | 1. Prepare a fresh stock solution from solid material.2. Analyze the old stock solution by HPLC to check for the presence of degradation products.3. Review storage conditions and handling procedures. Ensure the solution is stored at the recommended temperature and protected from light. |

| Precipitate observed in the solution upon thawing. | Low solubility at lower temperatures or solvent evaporation. | 1. Gently warm the solution to room temperature and vortex to redissolve the compound.2. If the precipitate persists, consider preparing a fresh solution.3. Ensure vials are properly sealed to prevent solvent evaporation. |

| Discoloration (yellowing) of the solution. | Oxidation or formation of degradation products. | 1. Discard the discolored solution and prepare a fresh one.2. Consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation, especially for long-term storage. |

Quantitative Stability Data

The following tables summarize the available stability data for hydrocinnamic acid and its analogs. Note that the stability of the 13C-labeled version is expected to be very similar to the unlabeled compound.

Table 1: Recommended Storage Conditions for Hydrocinnamic Acid Solutions

| Storage Temperature | Duration (Unlabeled) | Duration (Deuterated Analog) | Reference |

| -80°C | 2 years | 6 months | [1][2] |

| -20°C | 1 year | 1 month | [1][2] |

Table 2: Stability of Hydroxycinnamic Acid Derivatives in Solution (as a proxy)

| Compound Type | Storage Condition | Degradation | Reference |

| Hydroxycinnamic acid derivatives | Room Temperature (in black currant juice) | 20-40% over 1 year | [5] |

| Hydroxycinnamic acid | Heating at 180°C (in food model) | 18-84% | [6] |

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution of this compound

Objective: To prepare a stable stock solution for use in various experiments.

Materials:

-

This compound (solid)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Equilibrate the solid this compound to room temperature before opening the container to prevent moisture condensation.

-

Weigh the desired amount of the solid compound using a calibrated analytical balance.

-

Dissolve the solid in the appropriate volume of solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).

-

Vortex the solution until the solid is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes or vials to minimize freeze-thaw cycles and light exposure.

-

Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

-

pH meter

-

Water bath or incubator

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before HPLC analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

-

Thermal Degradation: Place an aliquot of the stock solution in an incubator at a high temperature (e.g., 70°C) for a specified time.

-

Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method to determine the percentage of degradation and to identify any degradation products.

Visualizations

Caption: Troubleshooting workflow for inconsistent experimental results.

Caption: Experimental workflow for a forced degradation study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydrocinnamic acid 99 501-52-0 [sigmaaldrich.com]

- 8. Hydrocinnamic acid 99 501-52-0 [sigmaaldrich.com]

Technical Support Center: Quantitative Analysis Using Stable Isotopes

Welcome to the Technical Support Center for quantitative analysis using stable isotopes. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues and ensure the accuracy and reliability of your results.

I. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error in SILAC experiments?

A1: The most frequent pitfalls in SILAC experiments include incomplete incorporation of stable isotope-labeled amino acids, the metabolic conversion of arginine to proline, and errors during the mixing of cell lysates.[1][2] Incomplete labeling can lead to an underestimation of protein ratios, while arginine-to-proline conversion can complicate data analysis by creating additional isotopic peaks.[1][3] Inaccurate protein quantification before combining the 'light' and 'heavy' samples is also a significant source of error.[3]

Q2: What is incomplete labeling and how does it affect quantification?

A2: Incomplete labeling happens when cells in the 'heavy' culture do not fully incorporate the stable isotope-labeled amino acids.[3] This results in a mixture of 'light' and 'heavy' forms of the same protein within the 'heavy' sample. Consequently, the signal for the 'light' peptide is artificially inflated, leading to an underestimation of the heavy-to-light (H/L) ratio and inaccurate quantification of protein abundance changes.[3] For reliable results, a labeling efficiency of over 97% is recommended, which is typically achieved after at least five cell doublings.[3]

Q3: What is arginine-to-proline conversion and why is it problematic?

A3: Arginine-to-proline conversion is a metabolic process observed in some cell lines where the isotopically labeled 'heavy' arginine is converted into 'heavy' proline.[1][4] This becomes an issue during mass spectrometry analysis because it splits the signal of proline-containing peptides into multiple isotopic envelopes, complicating the data analysis and leading to inaccurate quantification.[1][3] This metabolic conversion can affect a substantial portion of the proteome.[3]

Troubleshooting Guides

Issue 1: Inaccurate H/L Ratios and Suspected Incomplete Labeling

Symptoms:

-

Calculated heavy-to-light (H/L) ratios are consistently lower than expected.

-

Mass spectrometry data reveals a significant proportion of unlabeled peptides in the 'heavy' sample.

Troubleshooting Steps:

| Step | Action | Rationale |

| 1. Verify Labeling Efficiency | Culture a small batch of cells in the 'heavy' medium for at least five cell doublings. Harvest, lyse, and digest the proteins. Analyze the resulting peptides by LC-MS/MS to determine the percentage of heavy amino acid incorporation.[3] | To confirm if the cells have had sufficient time to incorporate the labeled amino acids to a degree greater than 97%.[3] |

| 2. Check Amino Acid Concentration | Ensure you are using the recommended concentrations of heavy amino acids for your specific cell line and media formulation.[3] | Suboptimal concentrations can hinder efficient incorporation. |

| 3. Use Dialyzed Serum | When preparing the culture medium, use dialyzed fetal bovine serum (FBS).[5] | Standard FBS contains unlabeled amino acids that compete with the heavy-labeled ones, reducing incorporation efficiency. |

| 4. Implement Label-Swap Replicates | Design your experiment to include a label-swap replicate, where the labels for the control and experimental conditions are reversed.[1][2] | Averaging the results from the original and the label-swap experiment can effectively correct for experimental errors, including those from incomplete labeling.[1] |

Issue 2: Complicated Mass Spectra and Suspected Arginine-to-Proline Conversion

Symptoms:

-

Mass spectra for peptides containing proline show multiple, unexpected isotopic clusters.

-

Quantification of proline-containing peptides is inconsistent and unreliable.

Troubleshooting Steps:

| Step | Action | Rationale |

| 1. Confirm Conversion | Analyze your SILAC data specifically for evidence of heavy proline in peptides derived from the heavy arginine-labeled sample. | To verify that the observed spectral complexity is indeed due to arginine-to-proline conversion.[1] |

| 2. Adjust Arginine Concentration | Consider decreasing the concentration of labeled arginine in the cell culture medium.[4] | Lowering the arginine concentration may reduce the extent of its metabolic conversion to proline in some cell lines.[4] |

| 3. Use Proline in Medium | Supplement the SILAC medium with unlabeled proline. | This can create a feedback inhibition mechanism that reduces the endogenous synthesis of proline from arginine. |

| 4. Utilize Label-Swap Replicates | As with incomplete labeling, performing a label-swap replicate can help to compensate for the quantification errors introduced by this conversion.[1] | This experimental design provides a robust way to obtain more reliable expression ratios.[1] |

| 5. Employ Specific Data Analysis Software | Use mass spectrometry data analysis software that can account for arginine-to-proline conversion. | Some software packages have algorithms that can identify and correctly quantify peptides affected by this conversion. |

Experimental Protocols & Visualizations

Protocol 1: Verifying SILAC Labeling Efficiency

-

Cell Culture: Culture a small population of your cells in the 'heavy' SILAC medium for a minimum of five cell doublings.[3]

-

Cell Lysis and Protein Digestion: Harvest the 'heavy' labeled cells and lyse them using a compatible lysis buffer. Perform an in-solution or in-gel digestion of the proteins using trypsin.[3]

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: Search the mass spectrometry data against a protein database and calculate the percentage of peptides that have incorporated the heavy amino acid. The target incorporation rate should be >97%.[3]

Caption: Troubleshooting workflow for incomplete SILAC labeling.

II. Tandem Mass Tag (TMT) Labeling

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to inefficient TMT labeling?

A1: Inefficient TMT labeling can be caused by several factors, including a suboptimal pH of the reaction buffer, an incorrect TMT reagent-to-peptide ratio, and inaccurate peptide concentration measurement.[6][7] The pH is particularly critical, as acidic conditions can significantly reduce labeling efficiency.[7][8] Furthermore, competing reactions, such as the hydrolysis of the TMT reagent in aqueous solutions, can impact the overall efficiency.[6]

Q2: How does inefficient TMT labeling affect quantitative proteomics results?

A2: Inefficient labeling leads to the presence of unlabeled or partially labeled peptides, which results in an underestimation of protein abundance in the corresponding TMT channel.[7] This can lead to inaccurate quantification and a high number of missing values in the dataset, ultimately compromising the reliability of the results.[7]

Troubleshooting Guides

Issue 1: Low Reporter Ion Intensities and Missing Quantitative Data

Symptoms:

-

Low reporter ion intensities are observed across one or more TMT channels.

-

A high degree of missing values is present in the quantitative data.

Troubleshooting Steps:

| Step | Action | Rationale |

| 1. Verify Sample pH | Before adding the TMT reagent, ensure the pH of the peptide solution is between 8.0 and 8.5.[9] Consider using a higher concentration buffer, such as 500 mM HEPES, to maintain a stable pH.[7] | The TMT labeling reaction is highly pH-dependent, and acidic conditions drastically reduce labeling efficiency.[7][8] |

| 2. Optimize TMT-to-Peptide Ratio | Carefully quantify peptide concentration before labeling and ensure an appropriate excess of TMT reagent is used. | An insufficient amount of TMT reagent can lead to incomplete labeling.[8] |

| 3. Perform a "Mixing QC" | After labeling, combine a small aliquot from each sample into a "Mixing QC" sample and analyze it by LC-MS/MS before mixing the full samples.[7] | This quality control step allows for the early detection of labeling issues, providing an opportunity to salvage the experiment by relabeling if necessary.[7] |

| 4. Check Reagent Quality | Ensure the TMT reagent has been stored properly and has not been compromised by moisture, which can lead to hydrolysis and inactivation.[6] | Degraded reagent will result in poor labeling efficiency. |

Experimental Protocols & Visualizations

Protocol 2: Quality Control of TMT Labeling using a "Mixing QC"

-

Peptide Quantification: Accurately determine the concentration of peptides in each sample after digestion and cleanup.

-

TMT Labeling: Label each peptide sample with its respective TMT reagent according to the manufacturer's protocol, paying close attention to the pH of the reaction.[7]

-

Create Mixing QC Sample: After the labeling reaction, take a small, equal aliquot from each of the TMT-labeled samples.[9]

-

Combine Aliquots: Combine these small aliquots into a single "Mixing QC" sample.[9]

-

LC-MS/MS Analysis: Analyze the "Mixing QC" sample by LC-MS/MS.

-

Data Evaluation: Evaluate the reporter ion intensities for all TMT channels. The intensities should be relatively similar if labeling was successful and equal amounts were mixed. Significant deviations in one or more channels indicate a potential labeling problem.[7]

Caption: Workflow for TMT labeling quality control.

III. General LC-MS Quantitative Analysis & Matrix Effects

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting substances from the sample matrix.[10][11] These effects can manifest as ion suppression or enhancement, leading to a decrease or increase in the analyte's signal, respectively.[12] This can significantly impact the accuracy, precision, and reproducibility of quantitative measurements.[11]

Q2: Can stable isotope-labeled internal standards always correct for matrix effects?

A2: While stable isotope-labeled (SIL) internal standards are the best choice for compensating for matrix effects, they are not always a perfect solution.[10] For a SIL internal standard to effectively compensate, it must co-elute and experience the same degree of ion suppression or enhancement as the analyte.[13][14] If the chromatographic separation is not perfect, or if the matrix composition is highly variable between samples, the SIL internal standard may not fully correct for the matrix effect, leading to inaccurate results.[10]

Troubleshooting Guides

Issue 1: Poor Accuracy and Precision in Quantitative Results

Symptoms:

-

High variability in the quantification of quality control (QC) samples.

-

Inconsistent results between different batches of samples.

Troubleshooting Steps:

| Step | Action | Rationale |

| 1. Evaluate Matrix Factor | Conduct a post-extraction addition experiment to quantitatively assess the extent of ion suppression or enhancement.[10] | This will help determine if matrix effects are the primary cause of the observed inaccuracy and imprecision. |

| 2. Optimize Sample Cleanup | Implement a more rigorous sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.[10] | Reducing the complexity of the sample matrix can minimize ion suppression or enhancement. |

| 3. Improve Chromatographic Separation | Modify the LC method (e.g., change the column, mobile phase, or gradient) to better separate the analyte from co-eluting matrix components.[10] | Chromatographic resolution is key to minimizing matrix effects. |

| 4. Use a Different Ionization Source | If available, try a different ionization source (e.g., APCI instead of ESI) that may be less susceptible to matrix effects for your analyte.[15] | Different ionization mechanisms have varying sensitivities to matrix components. |

| 5. Dilute the Sample | Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[12] | This is a simple approach but may compromise the limit of quantification. |

Experimental Protocols & Visualizations

Protocol 3: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)

-

Prepare Three Sets of Samples:

-

Set A (Neat Solution): Spike the analyte and the SIL internal standard into the mobile phase or reconstitution solvent at low and high QC concentrations.

-

Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After extraction, spike the analyte and SIL internal standard into the extracted matrix at the same concentrations as Set A.[10]

-

Set C (Pre-Extraction Spike): Spike the analyte and SIL internal standard into the blank biological matrix before extraction at the same concentrations.

-

-

Analyze the Samples: Inject all three sets into the LC-MS/MS system.

-

Calculate Matrix Factor (MF) and Recovery:

-

Matrix Factor (Analyte): MF_analyte = Mean Peak Area of Analyte in Set B / Mean Peak Area of Analyte in Set A.[10]

-

Matrix Factor (IS): MF_IS = Mean Peak Area of IS in Set B / Mean Peak Area of IS in Set A.[10]

-

IS-Normalized Matrix Factor: IS-Normalized MF = MF_analyte / MF_IS.[10]

-

Recovery: Recovery = Mean Peak Area of Analyte in Set C / Mean Peak Area of Analyte in Set B.[10]

An IS-Normalized MF close to 1 indicates that the SIL internal standard is effectively compensating for the matrix effect.

-

References

- 1. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables [jstage.jst.go.jp]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potential bias and mitigations when using stable isotope labeled parent drug as internal standard for LC-MS/MS quantitation of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

The Gold Standard of Quantification: A Comparative Guide to Isotope Dilution Methods

For researchers, scientists, and drug development professionals seeking the highest levels of accuracy and precision in quantitative analysis, Isotope Dilution Mass Spectrometry (IDMS) stands as the definitive technique. This guide provides an objective comparison of IDMS with other common quantification methods, supported by experimental data, detailed protocols, and visual workflows to illustrate its superior performance.

Isotope dilution is an analytical technique that utilizes an isotopically labeled version of the analyte as an internal standard.[1] This "isotopic internal standard" is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as ²H, ¹³C, or ¹⁵N.[1] The fundamental principle of IDMS is that the isotopic internal standard behaves identically to the native analyte throughout the entire analytical process, from sample preparation and extraction to chromatographic separation and mass spectrometric detection.[1] This unique characteristic allows for the correction of both analyte loss during sample workup and matrix-induced variations in instrument response, resulting in unparalleled accuracy and precision.

Unrivaled Accuracy and Precision: The IDMS Advantage

The primary advantage of isotope dilution methods lies in their ability to mitigate the two most significant sources of error in quantitative analysis: analyte recovery and matrix effects. Unlike external and traditional internal standard methods where the standard is a different chemical compound, the isotopic internal standard in IDMS coexists with the analyte from the very beginning of the procedure. Any loss of the analyte during extraction, purification, or derivatization is mirrored by a proportional loss of the isotopic standard. Similarly, any suppression or enhancement of the analyte's signal in the mass spectrometer due to co-eluting matrix components is equally experienced by the isotopic standard.[2] By measuring the ratio of the native analyte to its isotopic analog, these variations are effectively canceled out, leading to highly accurate and precise quantification.[1]

Comparative Performance Data

The superiority of IDMS is evident in the experimental data from numerous studies across various applications. The following tables summarize the accuracy (expressed as recovery or bias) and precision (expressed as relative standard deviation, %RSD) of IDMS compared to external and internal standard methods for the quantification of different analytes in complex matrices.

| Analyte | Matrix | Method | Accuracy (% Recovery / % Bias) | Precision (% RSD) | Reference |

| Ochratoxin A | Foods | Isotope Dilution Assay (SIDA) | 97.9% (2.1% bias) | 3.6% | [3] |

| Iodine | Food | Isotope Dilution Mass Spectrometry (IDMS) | 89-100% | < 7% (inter-assay) | [4] |

| Iodine | Food | External Calibration (CAL) | Not specified, but good accuracy reported | < 7% (inter-assay) | [4] |

| Oxysterols | Serum | Isotope Dilution GC-MS | 91.9-118.1% | 2.1-10.8% (within-day), 2.3-12.1% (between-day) | [5] |

| Mycotoxins | Food Matrices | Isotope Dilution LC-MS/MS | 80-120% | < 15% | [6] |

| Acrylamide | Infant Formula | Isotope Dilution LC/MS | Not specified, but excellent accuracy reported | < 1.1% (repeatability), < 1.4% (intermediate precision) | [7] |

| Steroid Hormones | Water | Isotope Dilution UPLC-MS/MS | Within 35% tolerance for 15 out of 21 compounds | Not specified | [8] |

| Glucose | Human Serum | Isotope Dilution GC-MS (Exact Matching) | < 1.0% bias | < 3.0% | [9] |

| Glucose | Human Serum | Isotope Dilution GC-MS (Calibration Curve) | < 1.0% bias | < 3.0% | [9] |

Table 1: Comparison of Accuracy and Precision of Isotope Dilution Methods with Alternatives. This table clearly demonstrates the high accuracy and precision achievable with IDMS across a range of analytes and matrices. The low %RSD values indicate high precision, while recovery values close to 100% or low bias percentages signify high accuracy.

Experimental Protocols: A Closer Look at IDMS in Practice

To provide a practical understanding of the application of isotope dilution methods, detailed experimental protocols for key experiments are outlined below.

Quantification of Ochratoxin A in Food by Stable Isotope Dilution Assay (SIDA)

This protocol is based on the method described for the quantification of the mycotoxin ochratoxin A (OTA) in food samples.[3]

1. Sample Preparation and Spiking:

-

Homogenize a representative sample of the food matrix.

-

Weigh a precise amount of the homogenized sample (e.g., 5 g) into a centrifuge tube.

-

Add a known amount of the isotopically labeled internal standard, [²H₅]-OTA, to the sample.

-

Allow the sample to equilibrate with the internal standard for a defined period to ensure thorough mixing.

2. Extraction:

-

Add an appropriate extraction solvent (e.g., a buffer solution) to the sample.

-

Vortex or shake the mixture vigorously to extract the OTA and [²H₅]-OTA from the matrix.

-

Centrifuge the sample to pellet solid debris.

3. Cleanup:

-

Pass the supernatant through an immunoaffinity column or a solid-phase extraction (SPE) cartridge to remove interfering matrix components.

-

Wash the column/cartridge to remove any remaining impurities.

-

Elute the OTA and [²H₅]-OTA from the column/cartridge with a suitable solvent.

4. LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

Inject an aliquot of the reconstituted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate the analytes using a suitable C18 column and a gradient elution program.

-

Detect and quantify the native OTA and the [²H₅]-OTA using multiple reaction monitoring (MRM) mode.

5. Quantification:

-

Calculate the ratio of the peak area of the native OTA to the peak area of the [²H₅]-OTA.

-

Determine the concentration of OTA in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of OTA and a fixed concentration of [²H₅]-OTA.

Isotope Dilution Workflow

The logical flow of an isotope dilution experiment can be visualized as follows:

Figure 1: Generalized workflow of an isotope dilution mass spectrometry experiment.

Conclusion

Isotope dilution mass spectrometry is a powerful analytical technique that provides the highest level of accuracy and precision for the quantification of analytes in complex matrices. By using a stable isotope-labeled internal standard that is chemically identical to the analyte, IDMS effectively corrects for both analyte loss during sample preparation and matrix-induced signal variations in the mass spectrometer. The experimental data consistently demonstrates the superiority of IDMS over external and traditional internal standard methods. For researchers, scientists, and drug development professionals who require the most reliable and defensible quantitative data, isotope dilution mass spectrometry is the unequivocal gold standard.

References

- 1. Isotope dilution - Wikipedia [en.wikipedia.org]

- 2. Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of ochratoxin A in foods by a stable isotope dilution assay using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of external calibration and isotope dilution methods for iodine determination in foods by inductively coupled plasma mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of an isotope dilution gas chromatography-mass spectrometry method for combined analysis of oxysterols and oxyphytosterols in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Safety Operating Guide

Personal protective equipment for handling Hydrocinnamic acid-2,3-13C2

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Hydrocinnamic acid-2,3-13C2. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Profile:

This compound is a stable isotope-labeled compound. While it is not radioactive, it should be handled with the same precautions as its unlabeled counterpart, Hydrocinnamic acid, which is known to cause eye, skin, and respiratory tract irritation.[1] The compound is a combustible solid.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, particularly in its powdered form.

| PPE Category | Item | Specification | Rationale |

| Eye Protection | Safety Goggles | Tight-sealing, meeting ANSI Z87.1 standard | Protects against dust particles and potential splashes.[1][3][4] |

| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material | Prevents skin contact and irritation.[1][3][5] |

| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination.[5] |

| Respiratory Protection | NIOSH/MSHA-approved respirator | N95 or higher, depending on the scale of work | Prevents inhalation of airborne powder, which can cause respiratory tract irritation.[1][4][6] |

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential to minimize exposure and prevent contamination.

1. Preparation:

- Ensure a well-ventilated work area, preferably a chemical fume hood, especially when handling larger quantities or creating solutions.[5]

- Assemble all necessary equipment and reagents before handling the compound.

- Don the appropriate personal protective equipment as outlined in the table above.

2. Handling and Use:

- Carefully open the container to avoid creating airborne dust.

- Use a spatula or other appropriate tool to weigh and transfer the compound.

- If preparing a solution, add the solid to the solvent slowly to prevent splashing.

- Keep the container sealed when not in use.

3. Post-Handling:

- Thoroughly clean the work area after use.

- Carefully remove and dispose of gloves and any other disposable PPE.

- Wash hands thoroughly with soap and water.[5]

Disposal Plan

Stable isotope-labeled compounds that are not radioactive can generally be disposed of in the same manner as their unlabeled counterparts.[7]

-

Waste Collection: Collect waste material in a clearly labeled, sealed container.

-

Waste Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not mix with general laboratory waste.[5][7]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

References

- 1. ferris.msdssoftware.com [ferris.msdssoftware.com]

- 2. This compound 13C 99atom 286367-71-3 [sigmaaldrich.com]

- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. nspcoatings.co.uk [nspcoatings.co.uk]

- 7. moravek.com [moravek.com]

Retrosynthesis Analysis